Molecular weight and formula of Z-D-cyclohexylglycinol
Molecular weight and formula of Z-D-cyclohexylglycinol
High-Purity Chiral Scaffold for Peptidomimetic Drug Design
Executive Summary & Compound Identity
Z-D-cyclohexylglycinol is a specialized chiral building block used primarily in the synthesis of peptidomimetics, particularly transition-state inhibitors for proteases (e.g., renin, HIV protease).[1][2] It combines a lipophilic cyclohexyl side chain with a urethane-protected amine, offering a robust scaffold for hydrophobic pocket binding in drug targets.[1][2]
This guide details the physicochemical properties, synthetic pathways, and validation protocols for researchers integrating this moiety into small-molecule therapeutics.[2]
Physicochemical Profile
| Property | Specification |
| Systematic Name | Benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate |
| Common Name | Z-D-Cyclohexylglycinol; Z-D-Chg-ol |
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molecular Weight | 277.36 g/mol |
| CAS Registry | 2144315-29-5 (Generic/Racemic); Specific D-isomer often listed by catalog ID (e.g., Iris Biotech) |
| Stereochemistry | D (or R at the |
| Physical State | White waxy solid or viscous oil (dependent on purity/crystallinity) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water |
Structural Analysis
The molecule consists of three distinct functional domains critical for medicinal chemistry utility:
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The Z-Group (Benzyloxycarbonyl): A carbamate protecting group that provides stability against racemization during activation and serves as a hydrophobic anchor.[1][2]
-
The Cyclohexyl Ring: A non-aromatic, lipophilic side chain. Unlike phenylglycine, the cyclohexyl group offers saturation, increasing metabolic stability and altering the spatial volume (bite angle) in enzyme active sites.[1][2]
-
The Glycinol Core: The reduced C-terminus (alcohol) allows for further functionalization into aldehydes (for transition state mimics) or activation for ether/ester linkage.[1][2]
Synthetic Methodology: Mixed Anhydride Reduction
To synthesize Z-D-cyclohexylglycinol with high enantiomeric purity, direct reduction of the corresponding amino acid (Z-D-Cyclohexylglycine ) is the industry-standard protocol.[1][2] The Mixed Anhydride Method is preferred over direct LiAlH₄ reduction to prevent racemization and improve safety.
Reagents Required[1][3][4][5][6]
Step-by-Step Protocol
-
Activation (Anhydride Formation):
-
Reduction:
-
Quenching & Isolation:
Workflow Visualization
Caption: Figure 1. Mixed anhydride reduction pathway preserving stereochemical integrity.
Analytical Validation (Self-Validating System)
Ensuring the identity and purity of Z-D-cyclohexylglycinol requires a multi-modal approach. The following decision tree ensures the compound meets drug-discovery standards.
Key Analytical Markers
-
¹H-NMR (CDCl₃, 400 MHz):
-
Chiral HPLC:
Validation Logic
Caption: Figure 2. Analytical decision tree for quality assurance of chiral intermediates.
Applications in Drug Development
Z-D-cyclohexylglycinol is not merely a passive intermediate; it is a strategic scaffold in Structure-Based Drug Design (SBDD) .[1][2]
-
Transition State Mimetics: The alcohol group can be oxidized to an aldehyde (Z-D-Chg-H), which acts as a potent inhibitor of serine and aspartyl proteases by forming a hemiacetal with the active site serine/aspartate.[1][2]
-
P1' Site Optimization: In HIV protease and Renin inhibitors, the cyclohexyl group serves as a bulky, lipophilic replacement for the Phenylalanine side chain, often improving binding affinity by filling large hydrophobic S1/S1' pockets more effectively than the planar phenyl ring.
-
Metabolic Stability: The saturated cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to aromatic rings, potentially improving the pharmacokinetic (PK) profile of the final drug candidate.[1][2]
References
-
Synthesis of Mixed Anhydrides: Anderson, G. W., et al. (1967).[2] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[7][8] [1][2]
-
Reduction Protocols: Rodriguez, M., et al. (1991).[2] "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters.
-
Commercial Availability & Properties: Iris Biotech GmbH.[2] "Amino Acid Derivatives and Chiral Building Blocks."
-
Applications in Renin Inhibitors: Kleinert, H. D., et al. (1992).[2] "Discovery of a Peptide-based Renin Inhibitor with Oral Bioavailability."[1][2] Science. [1][2]
Sources
- 1. PubChemLite - Benzyl n-[(1s)-1-[[(1s)-1-benzyl-2-[[(1r,2s,5r)-2-[2-[[(1s)-1-(tert-butylcarbamoyl)-3-methyl-butyl]amino]-2-oxo-ethyl]-5-hydroxy-cyclopentyl]amino]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamate (C39H57N5O7) [pubchemlite.lcsb.uni.lu]
- 2. Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate | C27H45N5O5 | CID 49867185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Designing Next-Generation Drug-like Molecules for Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydride synthesis [organic-chemistry.org]
- 8. Sustainable drug discovery using Green Chemistry [astrazeneca.com]
